molecular formula C7H11NO B13287186 1-(1-Aminocyclopropyl)but-3-en-1-one

1-(1-Aminocyclopropyl)but-3-en-1-one

Cat. No.: B13287186
M. Wt: 125.17 g/mol
InChI Key: NXPWDVYJTJRRQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)but-3-en-1-one can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate precursor followed by amination. The reaction conditions typically require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)but-3-en-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclopropyl)but-3-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)but-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclopropyl group may also play a role in stabilizing certain conformations of the molecule, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1-aminocyclopropyl)but-3-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-3-6(9)7(8)4-5-7/h2H,1,3-5,8H2

InChI Key

NXPWDVYJTJRRQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1(CC1)N

Origin of Product

United States

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